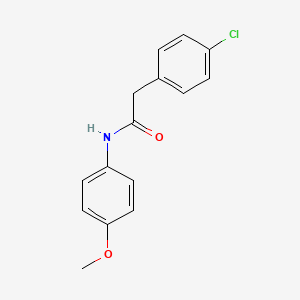

![molecular formula C20H20F3N3OS B4615628 N-(3-acetylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4615628.png)

N-(3-acetylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from basic precursors like 2-acetothiophene and 1-[3-(trifluoromethyl)phenyl]piperazine, leading to complex structures. For instance, a compound with similar structural characteristics was synthesized from 2-acetothiophene, demonstrating the intricacies involved in constructing such molecules (Xuejun Chen et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds in this category often features complex geometries with specific configurations, such as a chair conformation of the piperazine ring, indicating the importance of structural analysis in understanding their behavior and potential applications (Xuejun Chen et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving N-(3-acetylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide and its derivatives can lead to various biologically active molecules. For example, the reaction of similar structures with aromatic or heterocyclic acyl chlorides in the presence of sodium hydride has yielded compounds with significant activities, such as platelet antiaggregating properties (A. Ranise et al., 1993).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, play a crucial role in the compound's applications. The crystal structure is often stabilized by intermolecular hydrogen bonds, as seen in similar compounds, indicating the importance of physical property analysis (Xuejun Chen et al., 2007).

Chemical Properties Analysis

Chemical properties, such as reactivity with other compounds, stability under various conditions, and the ability to undergo specific reactions, are pivotal for the practical use of N-(3-acetylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide. Research into similar compounds provides insights into potential chemical behaviors and applications (A. Ranise et al., 1993).

Scientific Research Applications

Piperazine Derivatives in Therapeutic Applications

Piperazine derivatives are recognized for their broad therapeutic potential, including their roles in the treatment of central nervous system (CNS) disorders, cancer, cardiovascular diseases, viral infections, tuberculosis, inflammation, diabetes, and as imaging agents in medical diagnostics. These compounds have been identified as key elements in the design of drugs due to their structural versatility and the significant impact that minor modifications to their structure can have on their pharmacological properties. The exploration of piperazine-based molecules has expanded from initially being considered primarily for CNS activity to now encompassing a wide range of pharmacological activities. This broad potential makes them a valuable starting point for the development of new therapeutic agents across a variety of disease states (Rathi et al., 2016).

Piperazine's Role in D2-like Receptors

Piperazine derivatives have also been studied for their affinity towards D2-like receptors, contributing to their potential as antipsychotic agents. The ability of these compounds to modulate the activity of D2-like receptors, which play a significant role in the pathophysiology of psychiatric disorders, underscores the therapeutic relevance of piperazines in the development of new treatments for conditions such as schizophrenia and depression (Sikazwe et al., 2009).

Anti-mycobacterial Activity

Piperazine and its analogues have demonstrated significant anti-mycobacterial activity, making them of particular interest in the fight against tuberculosis. These compounds have shown efficacy against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, highlighting the potential of piperazines as a cornerstone in the development of new anti-tuberculosis therapies. The structure-activity relationship (SAR) studies of these compounds provide insights into the design of more effective and safer treatments for tuberculosis (Girase et al., 2020).

properties

IUPAC Name |

N-(3-acetylphenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N3OS/c1-14(27)15-4-2-6-17(12-15)24-19(28)26-10-8-25(9-11-26)18-7-3-5-16(13-18)20(21,22)23/h2-7,12-13H,8-11H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBVSMGYRKMXHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=S)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4615552.png)

![isopropyl 5-(aminocarbonyl)-2-({N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4615564.png)

![6-cyclopropyl-N-(3,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4615581.png)

![6-{[(3-{[(4-chlorophenyl)amino]carbonyl}-4-ethyl-5-methyl-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4615612.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B4615616.png)

![N-(2-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4615622.png)

![1-[2-(4-morpholinyl)ethyl]-3-(3-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4615631.png)

![methyl 3-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B4615643.png)

![N-(4-anilinophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4615645.png)

![4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4615653.png)

![1-(2,4-dimethylphenyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4615657.png)